1-(2-Methyl-4-nitrophenyl)-3-[2-(piperidin-1-yl)ethyl]urea
Overview
Description
1-(2-Methyl-4-nitrophenyl)-3-[2-(piperidin-1-yl)ethyl]urea is a synthetic organic compound characterized by its unique structure, which includes a nitrophenyl group and a piperidinyl ethyl urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-4-nitrophenyl)-3-[2-(piperidin-1-yl)ethyl]urea typically involves the reaction of 2-methyl-4-nitroaniline with 2-(piperidin-1-yl)ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms. The choice of solvents, catalysts, and purification methods is crucial to ensure the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methyl-4-nitrophenyl)-3-[2-(piperidin-1-yl)ethyl]urea can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Reduction: 1-(2-Methyl-4-aminophenyl)-3-[2-(piperidin-1-yl)ethyl]urea.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-Methyl-4-nitroaniline and 2-(piperidin-1-yl)ethyl isocyanate.
Scientific Research Applications
1-(2-Methyl-4-nitrophenyl)-3-[2-(piperidin-1-yl)ethyl]urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-4-nitrophenyl)-3-[2-(piperidin-1-yl)ethyl]urea involves its interaction with specific molecular targets and pathways. The nitrophenyl group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The piperidinyl ethyl urea moiety may contribute to the compound’s binding affinity to specific receptors or enzymes, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methyl-4-aminophenyl)-3-[2-(piperidin-1-yl)ethyl]urea: A reduced derivative with an amino group instead of a nitro group.
1-(2-Methyl-4-nitrophenyl)-3-[2-(morpholin-4-yl)ethyl]urea: A similar compound with a morpholine ring instead of a piperidine ring.
1-(2-Methyl-4-nitrophenyl)-3-[2-(pyrrolidin-1-yl)ethyl]urea: A similar compound with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
1-(2-Methyl-4-nitrophenyl)-3-[2-(piperidin-1-yl)ethyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(2-methyl-4-nitrophenyl)-3-(2-piperidin-1-ylethyl)urea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3/c1-12-11-13(19(21)22)5-6-14(12)17-15(20)16-7-10-18-8-3-2-4-9-18/h5-6,11H,2-4,7-10H2,1H3,(H2,16,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXUXUQTPWRJDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NCCN2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.